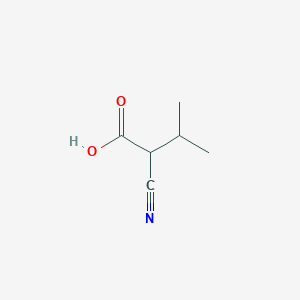
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes three amino groups attached to a triazine ring, each substituted with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with corresponding nitriles . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization reactions using specialized equipment to handle the reactants and maintain the necessary conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential toxicity.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of herbicides and disinfectants.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its structure allows for versatile reactivity and stability, making it valuable in various scientific and industrial contexts.
Propriétés
IUPAC Name |
2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKRJUZAAWSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455238 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-25-5 | |
| Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phosphonic acid, [(triphenylphosphoranylidene)methyl]-, diphenyl ester](/img/structure/B3049880.png)








